
3-Bromo-2,4-dimethylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dimethylpent-3-en-2-ol is an organic compound with the molecular formula C7H13BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpent-3-en-2-ol can be achieved through several methods. One common method involves the bromination of 2,4-dimethylpent-3-en-2-ol using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, and the bromine adds to the double bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-dimethylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated alcohol to its corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dimethylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-dimethylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylpent-3-en-2-ol: Similar structure but with a different substitution pattern.
2,4-Dimethylpent-3-en-2-ol: Lacks the bromine atom, making it less reactive in certain reactions.
3,4-Dimethyl-3-penten-2-ol: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-2,4-dimethylpent-3-en-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
53422-93-8 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
3-bromo-2,4-dimethylpent-3-en-2-ol |
InChI |
InChI=1S/C7H13BrO/c1-5(2)6(8)7(3,4)9/h9H,1-4H3 |
Clave InChI |
NLMXZSOHTLSIHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(C)(C)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
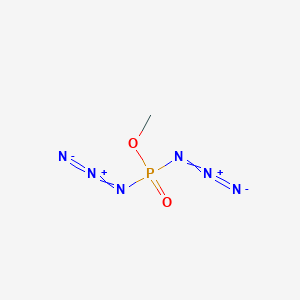
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
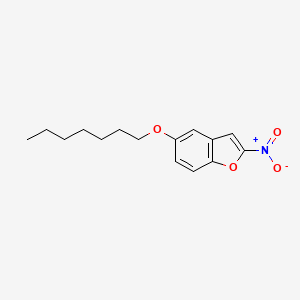


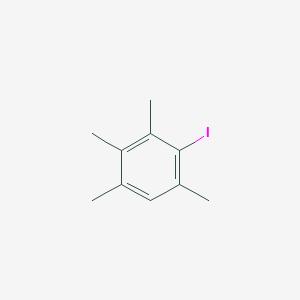
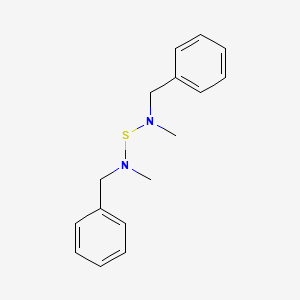
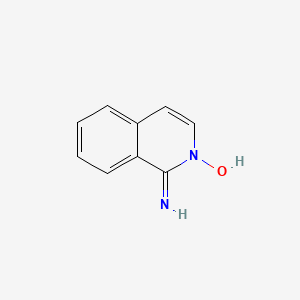
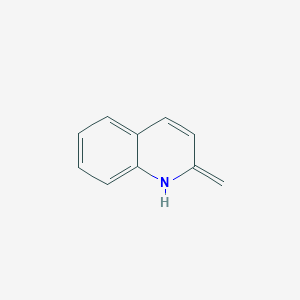
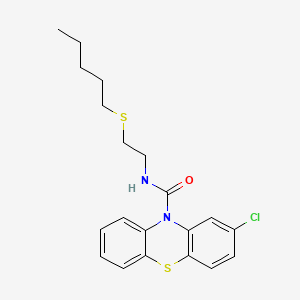
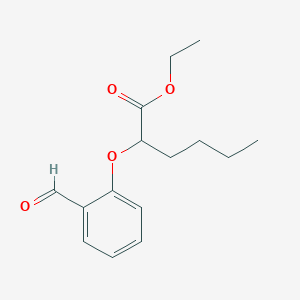
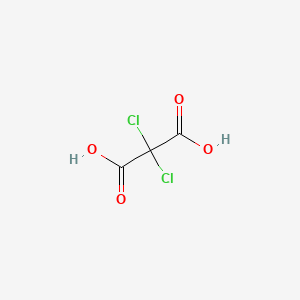
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
